2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068421
InChI: InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

CAS No.:

Cat. No.: VC18068421

Molecular Formula: C14H23F2NO4

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid -

Specification

Molecular Formula C14H23F2NO4
Molecular Weight 307.33 g/mol
IUPAC Name 2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Standard InChI InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key MWWRFIALOUHJIB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three key components:

  • Tert-butoxycarbonyl (Boc) Group: A common protecting group for amines, providing steric bulk and chemical stability during synthetic procedures .

  • Methylamino Substituent: A secondary amine modified with a methyl group, which influences electronic and steric properties compared to primary amines.

  • 4,4-Difluorocyclohexyl Moiety: A cyclohexane ring substituted with two fluorine atoms at the 4-position, introducing conformational rigidity and electronic effects due to fluorine’s electronegativity .

The carboxylic acid group at the acetic acid backbone enables further functionalization, such as esterification or amidation .

Molecular Formula and Weight

  • Molecular Formula: C13H21F2NO4\text{C}_{13}\text{H}_{21}\text{F}_{2}\text{NO}_{4}

  • Molecular Weight: 293.31 g/mol .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound likely involves multi-step protocols:

  • Protection of the Amine: Reaction of a methylamino precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-protected intermediate .

  • Introduction of the 4,4-Difluorocyclohexyl Group: Alkylation or nucleophilic substitution to attach the fluorinated cyclohexyl moiety.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester to yield the acetic acid functionality .

Example Reaction Scheme:

Methylamine derivative+(Boc)2OBaseBoc-protected intermediate4,4-Difluorocyclohexyl reagentTarget compound\text{Methylamine derivative} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{4,4-Difluorocyclohexyl reagent}} \text{Target compound}

Key Chemical Reactions

  • Deprotection of the Boc Group: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, revealing the methylamino functionality .

  • Esterification: The carboxylic acid reacts with alcohols to form esters, useful for prodrug development.

  • Amide Bond Formation: Coupling with amines via carbodiimide reagents to create peptide-like structures .

Physicochemical Properties

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1500 cm⁻¹ (C-F vibrations) .

  • NMR: Distinct signals for the Boc tert-butyl group (δ ~1.4 ppm), fluorinated cyclohexyl protons (δ ~2.0–2.5 ppm), and carboxylic acid (δ ~12 ppm) .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Boc group protects the methylamino group during solid-phase peptide synthesis, preventing undesired side reactions. Subsequent deprotection allows incorporation into peptide chains .

Drug Candidate Development

  • Bioavailability Modulation: Fluorine atoms enhance metabolic stability and membrane permeability .

  • Targeted Therapeutics: The 4,4-difluorocyclohexyl group may improve binding to hydrophobic pockets in enzymes or receptors.

Case Study: Anticancer Agents

Derivatives of this compound have shown promise in preclinical studies by inhibiting kinases involved in cancer progression .

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesKey Differences
2-((Boc)amino)-2-(4,4-DFCH)acetic acidBoc-protected amino, no methyl substitutionLower lipophilicity
4,4-Difluorocyclohexylacetic acidNo Boc or methylamino groupsLimited synthetic utility

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